9-O-AcetylPaliperidone
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O4/c1-15-19(25(32)30-10-3-4-21(24(30)27-15)33-16(2)31)9-13-29-11-7-17(8-12-29)23-20-6-5-18(26)14-22(20)34-28-23/h5-6,14,17,21H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVHRGNIXZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)OC(=O)C)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101759 | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-87-5 | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130049-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 9 O Acetylpaliperidone
Synthetic Pathways to 9-O-AcetylPaliperidone
The primary route to synthesizing this compound involves the esterification of the secondary hydroxyl group at the 9-position of the paliperidone (B428) molecule. This transformation can be achieved through several established organic chemistry methods.
Direct acylation is a straightforward approach to introduce an acetyl group onto the paliperidone structure. This reaction targets the nucleophilic 9-hydroxy group. The process typically involves reacting paliperidone with an acetylating agent in the presence of a suitable solvent and often a catalyst.
Common acetylating agents for this type of transformation include:
Acetic Anhydride ((CH₃CO)₂O): A strong and effective acetylating agent that reacts with the alcohol to form the ester and acetic acid as a byproduct. A base is often added to neutralize the acetic acid formed.
Acetyl Chloride (CH₃COCl): A highly reactive acyl halide that readily reacts with alcohols. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct.
The general reaction can be represented as: Paliperidone-OH + Acetylating Agent → this compound + Byproduct
The selection of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
The esterification of a secondary alcohol, such as the 9-hydroxy group of paliperidone, requires careful consideration of several factors to optimize the reaction and minimize side products.
Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are commonly used in Fischer esterification, which involves reacting the alcohol with a carboxylic acid (acetic acid in this case). However, for more reactive acetylating agents like acetyl chloride or acetic anhydride, a base catalyst or scavenger is preferred to drive the reaction to completion.
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are often employed.
Temperature and Reaction Time: The reaction kinetics are influenced by temperature. While some highly reactive acylating agents can react at room temperature, gentle heating may be required to increase the reaction rate. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Steric Hindrance: The 9-hydroxy group in paliperidone is a secondary alcohol, which can be subject to steric hindrance. This may necessitate the use of more potent acylating agents or catalysts to achieve efficient conversion compared to a primary alcohol.
Purification: After the reaction is complete, the crude this compound must be purified. This often involves aqueous workup to remove the catalyst and byproducts, followed by crystallization from a suitable solvent system. Solvents such as ethyl acetate, methanol, ethanol, or toluene (B28343) have been utilized for the purification and crystallization of this compound.
Table 1: Comparison of Esterification Methods for Secondary Alcohols
| Method | Acetylating Agent | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |
| Direct Acylation | Acetyl Chloride | Pyridine, Triethylamine | Anhydrous, 0°C to RT | High reactivity, fast reaction | Moisture sensitive, corrosive byproduct (HCl) |
| Direct Acylation | Acetic Anhydride | DMAP, Pyridine | Anhydrous, RT to moderate heat | Readily available, less corrosive | Can require heating, byproduct removal |
| Fischer Esterification | Acetic Acid | H₂SO₄, TsOH | Requires heat, removal of water | Inexpensive reagents | Reversible reaction, requires harsh conditions |
Advanced Derivatization Techniques in Analytical Research
Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. libretexts.orgresearchgate.net The conversion of paliperidone to this compound is a prime example of a derivatization strategy used to enhance its analytical characteristics.
Derivatization is a crucial tool in analytical chemistry, employed to overcome limitations in the analysis of certain compounds. chromatographyonline.commdpi.com The primary goals of derivatizing a molecule like paliperidone are to improve chromatographic behavior and enhance detector response. jfda-online.comresearchgate.net
Improved Chromatographic Separation: In Gas Chromatography (GC), analytes must be volatile and thermally stable. sigmaaldrich.com The polar hydroxyl group of paliperidone can lead to poor peak shape and thermal degradation in a hot GC inlet. Converting it to the less polar, more stable acetyl ester increases its volatility, making it more amenable to GC analysis. chromatographyonline.com For HPLC, derivatization can alter the polarity of the analyte, which can be used to improve chromatographic resolution and reduce peak tailing. libretexts.org
Table 2: Rationale for Analytical Derivatization
| Analytical Technique | Purpose of Derivatization | Effect of Acetylation on Paliperidone |
| Gas Chromatography (GC) | Increase volatility and thermal stability. jfda-online.comsigmaaldrich.com | Masks polar -OH group, reducing intermolecular hydrogen bonding and increasing volatility. |
| High-Performance Liquid Chromatography (HPLC) | Improve peak shape and resolution; enhance detectability. libretexts.org | Alters polarity, potentially improving separation from impurities. |
| Mass Spectrometry (MS) | Improve ionization efficiency; direct fragmentation pathways. researchgate.net | Creates a predictable fragmentation pattern, facilitating structural confirmation. |
Beyond improving analytical performance, derivatization is a powerful technique for confirming the structure of a molecule. By selectively reacting a specific functional group, its presence and location can be verified.
Mass Spectrometry (MS): In the mass spectrum of this compound, the presence of the acetyl group leads to characteristic fragmentation patterns. For instance, a neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion is a strong indicator of an acetylated alcohol. This predictable fragmentation provides definitive evidence for the presence of a hydroxyl group in the original paliperidone molecule and helps confirm the molecular weight of the parent compound. researchgate.net This alteration of the fragmentation pathway is a key strategy for enhancing structural elucidation. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the introduction of an acetyl group creates a new, distinct singlet signal for the methyl protons (-COCH₃) typically appearing in the δ 2.0-2.2 ppm region. Furthermore, the proton attached to the carbon bearing the newly formed ester (the C9-proton) will experience a significant downfield shift compared to its position in the parent alcohol. This observable shift confirms that the acylation occurred at the hydroxyl-bearing carbon. core.ac.ukacs.org Similarly, in ¹³C NMR, the carbonyl carbon of the acetyl group will appear as a distinct resonance around 170 ppm, and the signal for the carbon attached to the oxygen (C9) will also shift, providing further structural confirmation. core.ac.uk
By using derivatization in conjunction with these powerful spectroscopic techniques, researchers can confidently confirm the identity and structure of complex molecules like paliperidone.
In Vitro Metabolic Conversion and Biotransformation of 9 O Acetylpaliperidone
Characterization of Metabolic Pathways
Scientific studies characterizing the metabolic pathways of 9-O-AcetylPaliperidone are not found in the available literature. As a prodrug, it is anticipated that this compound would be designed to undergo hydrolysis to release the active paliperidone (B428) molecule; however, specific studies confirming this pathway and identifying any other biotransformations are absent.
Identification of Key Metabolites of this compound
No studies have been published that identify or quantify the metabolites of this compound. The primary expected metabolite would be paliperidone, resulting from the cleavage of the acetyl group. However, without experimental data, the existence and structure of other potential phase I or phase II metabolites remain unknown. nih.gov
Enzymatic Systems Involved in this compound Biotransformation
Specific enzymatic systems responsible for the biotransformation of this compound have not been characterized.
Role of Cytochrome P450 Isoforms (CYP) in Prodrug Activation
While the metabolism of paliperidone's parent compound, risperidone, is well-documented to involve CYP2D6 and CYP3A4, studies indicate that CYP isoenzymes play a very limited role in the metabolism of paliperidone itself. drugbank.comnih.gov There are no specific data available to define the role, if any, of CYP450 isoforms in the activation or metabolism of the this compound prodrug.
Contribution of Other Enzyme Systems (e.g., Esterases, Hydrolases)
As an ester-containing prodrug, it is highly probable that esterases or other hydrolases would be the primary enzymes responsible for its conversion to the active paliperidone. mdpi.com However, no in vitro studies have been found that specifically identify the contributing esterases (e.g., carboxylesterases) or quantify their role in the hydrolysis of this compound.
Evaluation of Metabolic Stability in Biological Matrices
No published research is available that evaluates the metabolic stability of this compound in any biological matrix. Such studies are crucial for understanding a compound's pharmacokinetic profile, but the data (such as half-life or intrinsic clearance) for this compound is not available. solvobiotech.com
Selection and Preparation of In Vitro Models (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)
Standard in vitro models such as liver microsomes, S9 fractions, and hepatocytes are commonly used to assess metabolic stability and identify metabolic pathways. nih.govnih.govwuxiapptec.comeuropa.eu However, the results of applying these models to study this compound have not been published. Therefore, no data on its stability or metabolic profile within these systems can be provided.
Kinetic Studies of this compound Depletion and Metabolite Formation
Currently, there is a lack of specific published data detailing the kinetic parameters of this compound depletion and the subsequent formation of its primary metabolite, paliperidone, in in vitro systems such as human liver microsomes or hepatocytes.
It is hypothesized that the conversion of this compound to paliperidone is primarily mediated by esterase enzymes present in the liver and other tissues. This hydrolysis reaction would cleave the acetyl group from the 9-hydroxy position of paliperidone.
A theoretical kinetic study would involve incubating this compound with a relevant in vitro system (e.g., human liver microsomes) and monitoring the concentrations of both the parent compound and the appearing metabolite, paliperidone, over time. Such an experiment would aim to determine key kinetic constants.
Hypothetical Data on this compound Depletion and Paliperidone Formation:
| Time (minutes) | This compound Concentration (µM) | Paliperidone Concentration (µM) |
| 0 | 10 | 0 |
| 5 | 7.5 | 2.5 |
| 15 | 4.0 | 6.0 |
| 30 | 1.5 | 8.5 |
| 60 | < 0.5 | > 9.5 |
This table is illustrative and not based on actual experimental results.
Methodologies for In Vitro Metabolism Studies
The investigation of the in vitro metabolism of a compound like this compound would employ sophisticated analytical techniques to identify and quantify the parent drug and its metabolites.
Analytical Platforms for Metabolite Profiling and Identification (e.g., LC-MS/MS, UPLC-HRMS)
The primary analytical tools for in vitro metabolism studies are liquid chromatography coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique used for quantifying known compounds. In the context of this compound metabolism, an LC-MS/MS method would be developed to simultaneously measure the concentrations of the parent compound and its expected metabolite, paliperidone. This involves optimizing the chromatographic separation of the two compounds and their detection using specific mass transitions.
Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): UPLC-HRMS provides high-resolution mass data, which is invaluable for identifying unknown metabolites. While the primary metabolic pathway of this compound is expected to be hydrolysis to paliperidone, UPLC-HRMS could be employed to screen for any other potential minor metabolites that might be formed in vitro. This technique allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.
Quantitative Approaches for Metabolic Clearance Determination
The determination of in vitro metabolic clearance is crucial for predicting how a drug might be eliminated in the body. The "substrate depletion" approach is a common method used.
In this method, the disappearance of the parent drug is monitored over time in an in vitro system. For this compound, this would involve incubating it with human liver microsomes or hepatocytes and measuring its concentration at various time points.
The rate of depletion is then used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the in vitro system for the compound.
Example Calculation of In Vitro Half-Life and Intrinsic Clearance:
| Time (min) | Concentration of this compound (µM) | ln(Concentration) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | -0.16 |
| 15 | 0.61 | -0.49 |
| 30 | 0.37 | -0.99 |
| 60 | 0.14 | -1.97 |
This table is illustrative and not based on actual experimental results.
From a plot of the natural logarithm of the concentration versus time, the elimination rate constant (k) can be determined from the slope of the line. The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. Subsequently, the intrinsic clearance can be calculated.
Preclinical Pharmacological Investigation of 9 O Acetylpaliperidone and Its Active Metabolites
In Vitro Receptor Binding and Target Engagement Studies
The therapeutic efficacy and side-effect profile of antipsychotic agents are largely determined by their affinity for and activity at a wide range of central nervous system receptors. Paliperidone (B428), the active metabolite of 9-O-acetylpaliperidone, exhibits a distinct receptor binding profile characterized by high affinity for dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.
Quantitative Assessment of Ligand-Receptor Interactions (e.g., Affinity, Potency)
In vitro studies have extensively quantified the binding affinity of paliperidone for various neurotransmitter receptors. Affinity is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating a stronger binding affinity.
Paliperidone demonstrates a high affinity for several key receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders. Notably, it binds potently to dopamine D2 receptors, a fundamental target for antipsychotic action. nih.govjnjmedicalconnect.com Its affinity for serotonin 5-HT2A receptors is also very high, a characteristic shared by many atypical antipsychotics. nih.govresearchgate.net Furthermore, paliperidone shows significant affinity for α1 and α2 adrenergic receptors, as well as H1 histaminergic receptors. jnjmedicalconnect.commedchemexpress.com Conversely, it displays negligible affinity for cholinergic muscarinic and β1- and β2-adrenergic receptors. jnjmedicalconnect.comnih.gov
The table below summarizes the in vitro receptor binding affinities of paliperidone for a range of human receptors, as determined in various preclinical studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Paliperidone
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 2.8 - 6.6 |
| Serotonin 5-HT2A | 0.22 - 1.21 |
| α1-Adrenergic | 1.3 - 11 |
| α2-Adrenergic | Varies |
Data compiled from multiple sources. jnjmedicalconnect.com The range of Ki values reflects variations in experimental conditions and methodologies across different studies.
Characterization of Receptor Selectivity and Functional Activity (Agonism/Antagonism)
Paliperidone's therapeutic activity is believed to be mediated through its antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. medchemexpress.comdrugbank.com This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.
The functional activity of paliperidone as an antagonist has been confirmed in various in vitro functional assays. For instance, it has been shown to block the effects of dopamine and serotonin at their respective receptors. jnjmedicalconnect.com The pharmacological activity of the (+)- and (-)-enantiomers of paliperidone has been found to be qualitatively and quantitatively similar in vitro. jnjmedicalconnect.com
The ratio of 5-HT2A to D2 receptor affinity is often considered an important factor in the pharmacological profile of atypical antipsychotics. Paliperidone exhibits a high 5-HT2A/D2 binding ratio, which is consistent with its classification as an atypical agent. nih.gov
Methodologies for Receptor Binding Assays (e.g., Radioligand Binding, Fluorescent Ligands)
The determination of receptor binding affinities for compounds like paliperidone relies on sophisticated in vitro assay techniques. The most common method is the radioligand binding assay . This technique involves the use of a radioactively labeled ligand (a molecule that binds to the receptor of interest) and cell membranes or tissue homogenates that contain the target receptor. The principle of the assay is to measure the ability of the test compound (paliperidone) to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the Ki value.
In these assays, different radiolabeled ligands are used to target specific receptors. For example, [3H]spiperone might be used for D2 receptors, and [3H]ketanserin for 5-HT2A receptors. The amount of radioactivity bound to the receptors is measured using a scintillation counter, allowing for the quantification of receptor binding.
More recently, fluorescent ligand-based assays have emerged as an alternative to radioligand binding assays. These assays utilize ligands that are labeled with a fluorescent molecule (fluorophore). The binding of the fluorescent ligand to its receptor can be detected and quantified using various fluorescence-based techniques, such as fluorescence polarization or fluorescence resonance energy transfer (FRET). These methods offer advantages in terms of safety (avoiding radioactivity) and potential for high-throughput screening.
Molecular Interactions and Structure-Activity Relationships (SAR)
Computational Modeling of this compound Binding to Receptors (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand (like paliperidone) to its protein target (a receptor).
Although specific docking studies for this compound are not published, it is highly probable that pharmaceutical researchers have utilized such models to understand the binding of paliperidone to key receptors like the dopamine D2 and serotonin 5-HT2A receptors. These models would be built upon the known crystal structures or homology models of these G-protein coupled receptors (GPCRs). The docking simulations would aim to identify the most energetically favorable binding pose of paliperidone within the receptor's binding pocket.
The acetylation of the 9-hydroxyl group in this compound would be expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which could subtly influence its interaction with the receptor binding site compared to paliperidone. However, given that this is a prodrug that is rapidly converted to paliperidone, the primary focus of such modeling efforts would likely remain on the active metabolite.
Elucidation of Binding Poses and Key Interacting Residues
Through computational modeling and site-directed mutagenesis studies on related compounds and target receptors, key amino acid residues within the binding pockets of the D2 and 5-HT2A receptors that are crucial for ligand binding have been identified.
For antipsychotics like paliperidone, the binding to the D2 receptor is thought to involve interactions with specific residues in the transmembrane helices of the receptor. A conserved aspartate residue in transmembrane helix 3 (TM3) is known to be a critical interaction point for many aminergic GPCR ligands. Additionally, aromatic residues in other transmembrane helices, such as TM5 and TM6, are likely to form hydrophobic and pi-stacking interactions with the aromatic rings of the paliperidone molecule.
Similarly, the binding of paliperidone to the 5-HT2A receptor would involve a unique set of interactions with residues within its binding pocket. The benzisoxazole and piperidine (B6355638) moieties of paliperidone are expected to form key interactions that determine its high affinity and antagonist activity at this receptor.
The structure-activity relationship (SAR) for this chemical class indicates that the specific arrangement of the aromatic systems and the basic nitrogen atom of the piperidine ring are critical for high-affinity binding to both D2 and 5-HT2A receptors. The 9-hydroxy group of paliperidone can participate in hydrogen bonding interactions within the receptor pocket. The replacement of this hydroxyl group with an acetyl group in this compound would eliminate this hydrogen bond donor capability, which would likely reduce its intrinsic binding affinity before its conversion to paliperidone. This highlights the importance of the in vivo hydrolysis of the prodrug to unleash the full pharmacological potential of the active moiety.
Impact of Structural Modifications on Pharmacological Activity
The development of prodrugs, such as this compound, is a strategic chemical modification approach to optimize the pharmacokinetic properties of an active pharmaceutical ingredient. In the case of paliperidone, esterification at the 9-hydroxy position creates a reversible derivative that is hydrolyzed in vivo to release the active paliperidone moiety. The structural characteristics of the ester promoiety, particularly the length and nature of the alkyl chain, are critical determinants of the prodrug's physicochemical properties and, consequently, its pharmacological profile.
Fatty acid-derivative prodrugs are frequently utilized to enhance the biopharmaceutical and pharmacokinetic characteristics of parent drugs. The length of the alkyl chain can influence properties such as melting point, solubility, dissolution rate, and metabolic stability. For paliperidone aliphatic prodrugs, a series with alkyl chain lengths ranging from C4 to C16 has been investigated to understand the relationship between structure and crystallization behavior, which in turn affects the formulation and release kinetics of long-acting injectables. nih.govresearchgate.net
This compound, featuring a very short C2 acetyl group, represents one end of this structural spectrum. This modification significantly alters the lipophilicity and steric hindrance around the ester bond compared to longer-chain esters like paliperidone palmitate (a C16 ester). These differences are expected to have a profound impact on the rate of hydrolysis by esterase enzymes following administration. A shorter, less sterically hindered acetyl group is generally more susceptible to rapid enzymatic cleavage than a long, lipophilic palmitate chain. This rapid hydrolysis would lead to a faster conversion to the active paliperidone, resulting in a quicker onset of action but a shorter duration of effect compared to its long-chain counterparts.
The primary goal of creating a long-acting injectable (LAI) formulation is to achieve slow dissolution of the prodrug crystals at the injection site, followed by gradual hydrolysis to provide sustained plasma concentrations of the active drug. mdpi.com The choice of the ester chain is therefore a key determinant of the release half-life. While paliperidone palmitate is designed for monthly or quarterly administration, a prodrug like this compound would be anticipated to have a much shorter release profile due to its higher aqueous solubility and faster hydrolysis rate.
Table 1: Predicted Impact of Ester Chain Length on Paliperidone Prodrug Properties
| Property | This compound (C2) | Paliperidone Palmitate (C16) | Rationale |
| Lipophilicity | Lower | Higher | Lipophilicity increases with the length of the hydrocarbon chain. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Rate of Hydrolysis | Faster | Slower | The longer palmitate chain provides greater steric hindrance and slower dissolution, leading to slower enzymatic cleavage. |
| Onset of Action | Faster | Slower | Faster hydrolysis results in more rapid achievement of therapeutic concentrations of paliperidone. |
| Duration of Action | Shorter | Longer | Slower hydrolysis from the palmitate ester ensures a sustained release of paliperidone over weeks to months. |
In Vivo Preclinical Models for Pharmacodynamic Evaluation
The preclinical evaluation of antipsychotic prodrugs like this compound relies on a battery of established animal models to predict therapeutic efficacy and potential side effects. nih.govresearchgate.net Since schizophrenia is a uniquely human disorder, these models are designed to replicate specific, measurable endophenotypes or behavioral abnormalities relevant to the condition, rather than the entire syndrome. nih.gov For prodrugs, especially long-acting formulations, these models are crucial for characterizing the onset, magnitude, and duration of the pharmacodynamic effects following a single administration.
Animal models for antipsychotics can be broadly categorized as pharmacological, behavioral, or genetic. Pharmacological models are widely used and involve inducing psychosis-like behaviors in rodents using psychotomimetic drugs. scielo.br These agents act on neurotransmitter systems implicated in schizophrenia, such as dopamine and glutamate (B1630785).
Dopamine Agonist-Induced Hyperlocomotion: Administration of dopamine agonists like d-amphetamine or apomorphine (B128758) induces hyperlocomotor activity and stereotyped behaviors in rats and mice. scielo.brnih.gov The ability of a test compound to reverse these behaviors is a strong predictor of dopamine D2 receptor antagonism and clinical antipsychotic activity. nih.govscielo.br This model is particularly useful for LAI prodrugs to establish the time course of efficacy after injection.
NMDA Receptor Antagonist Models: Drugs like phencyclidine (PCP) or ketamine, which block the NMDA glutamate receptor, produce a broader range of schizophrenia-like symptoms in animals, including positive, negative, and cognitive deficits. nih.gov Models using these agents, such as the PCP-induced social interaction deficit, are valuable for assessing the efficacy of novel antipsychotics. nih.gov
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in many schizophrenia patients. Psychotomimetic drugs can disrupt PPI in rodents, and this disruption is reversed by antipsychotic medications. nih.govnih.gov As PPI is a cross-species phenomenon, it offers high translational value for assessing the pharmacodynamic effect of a compound like paliperidone released from its prodrug form. nih.gov
The selection of the animal model is dictated by the specific pharmacodynamic question. For a shorter-acting prodrug like this compound, models of acute psychosis reversal (e.g., amphetamine-induced hyperlocomotion) would be suitable to characterize the rapid onset and peak effect. For longer-acting prodrugs, these models are adapted to include assessments at multiple time points over weeks to map the duration of action. nih.gov
Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to provide objective measures of a drug's biological effect on its target. researchgate.net For antipsychotic prodrugs, these biomarkers serve to link the pharmacokinetic profile (i.e., the release of active paliperidone from the 9-O-acetyl ester) to the physiological and behavioral response.
In the preclinical evaluation of this compound, PD biomarkers would be assessed in the context of the animal models described above. These biomarkers can be behavioral, neurochemical, or target-engagement based.
Behavioral Biomarkers: The primary behavioral outcomes in preclinical models serve as key PD biomarkers. nih.gov These include the reversal of drug-induced hyperlocomotion, the restoration of normal social interaction, and the normalization of prepulse inhibition. nih.govscielo.brnih.gov Measuring the intensity and duration of these behavioral effects over time provides a robust indication of the pharmacodynamic activity of the released paliperidone.
Neurochemical Biomarkers: Direct measurement of neurotransmitter levels and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex) can provide mechanistic insights. Techniques like in vivo microdialysis can be used to measure changes in extracellular dopamine and serotonin levels following administration of the prodrug, correlating these changes with behavioral outcomes.
Receptor Occupancy: The primary mechanism of action for paliperidone involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.govdrugbank.com Ex vivo autoradiography or in vivo imaging techniques like Positron Emission Tomography (PET) in larger animal models can quantify the extent and duration of receptor occupancy. Establishing a relationship between the percentage of D2 receptor occupancy and the antipsychotic-like effect is a critical step in preclinical development.
Table 2: Key Pharmacodynamic Biomarkers for Preclinical Assessment
| Biomarker Category | Specific Biomarker | Assessment Model/Technique | Information Provided |
| Behavioral | Locomotor Activity | Amphetamine-Induced Hyperactivity | D2 antagonism, onset and duration of antipsychotic-like effect. scielo.br |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Efficacy in restoring sensory filtering; translational value. nih.gov | |
| Neurochemical | Extracellular Dopamine | In Vivo Microdialysis | Direct measure of drug effect on dopaminergic neurotransmission. |
| Target Engagement | D2/5-HT2A Receptor Occupancy | Ex Vivo Autoradiography / PET | Quantification of target binding, correlation with dose and efficacy. nih.gov |
A central challenge in antipsychotic drug development is the translation of preclinical findings into clinical efficacy. The predictive validity of an animal model refers to its ability to correctly identify compounds that will be effective in humans. researchgate.net While classical models based on dopamine hyperactivity have been highly successful in predicting efficacy against the positive symptoms of schizophrenia, their ability to predict effects on negative or cognitive symptoms is more limited. nih.govscielo.br
For prodrugs, and particularly long-acting injectables, preclinical models have demonstrated good predictive value for several key parameters. The duration of behavioral effects in animal models, such as the sustained antagonism of apomorphine-induced behaviors, often correlates well with the dosing interval required in humans. nih.gov Pharmacokinetic-pharmacodynamic (PK/PD) modeling, which integrates plasma concentration data of the active moiety with behavioral or biomarker responses in animals, is a powerful tool to predict the therapeutic dose range and duration of action in clinical settings.
However, several factors can limit the translatability of preclinical findings:
Species Differences: Metabolic pathways and rates can differ between rodents and humans, potentially affecting the hydrolysis rate of the prodrug and the clearance of the active drug.
Model Limitations: Preclinical models mimic specific aspects of a complex disorder. A drug's performance in a simple behavioral paradigm in a rodent may not capture its full spectrum of effects in patients with schizophrenia. nih.gov
Chronic vs. Acute Dosing: Most preclinical testing involves acute or short-term drug administration, whereas schizophrenia requires chronic treatment. Models involving chronic drug administration are more complex but may offer better predictive validity. nih.govnih.gov
Despite these limitations, the consistent use of a validated set of preclinical models and translational biomarkers provides a strong foundation for advancing prodrug candidates like this compound into clinical development. researchgate.net The ability of these models to characterize the fundamental pharmacodynamic properties of D2/5-HT2A antagonism ensures a high degree of confidence in the compound's core mechanism of action. nih.gov
Advanced Analytical Methodologies for 9 O Acetylpaliperidone Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is the cornerstone of analytical separation, enabling the isolation of 9-O-AcetylPaliperidone from complex matrices such as pharmaceutical formulations and biological fluids. The choice of technique depends on the specific requirements of the analysis, including desired speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of pharmaceutical compounds. researchgate.net The development of a robust HPLC method for this compound involves a systematic optimization of several key parameters to achieve adequate separation and peak shape.
The process typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18. who.intnih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), is then optimized. who.intindexcopernicus.com Factors such as the pH of the buffer and the ratio of organic solvent to buffer are adjusted to control the retention time and selectivity of the analyte. researchgate.net A face-centered central composite design can be employed for methodical optimization, evaluating factors like acetonitrile content, mobile phase pH, and buffer concentration to achieve the best separation. researchgate.net
Further optimization includes setting the column temperature and flow rate to improve peak symmetry and reduce analysis time. researchgate.net Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound. For instance, a developed method for paliperidone (B428) utilized a UV detector set at 280 nm. The use of an internal standard, such as Bupropion, can significantly improve the precision of the method. researchgate.net
Table 1: Example Parameters for HPLC Method Optimization
| Parameter | Optimized Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase | Phosphate Buffer (pH 3, 23 mM) : Acetonitrile (76:24, v/v) | Controls retention time and selectivity. researchgate.net |
| Flow Rate | 1.0 mL/min | Affects analysis time and column pressure. researchgate.net |
| Column Temp. | 35°C | Improves peak shape and reproducibility. researchgate.net |
| Detection | UV at 280 nm | Quantifies the analyte based on light absorbance. |
| Internal Standard | Bupropion | Enhances precision and accuracy of quantification. researchgate.net |
Validation of the developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines, assessing linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine analysis. researchgate.netindexcopernicus.com
Ultra-High Performance Liquid Chromatography (UPLC) in Bioanalytical Applications
For the analysis of this compound in biological matrices like plasma, Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures. eag.com This results in markedly improved resolution, higher sensitivity, and substantially shorter analysis times. nih.gov
The enhanced speed and efficiency of UPLC are particularly valuable in bioanalytical applications, where high throughput is often required for pharmacokinetic studies. researchgate.net A UPLC method can reduce a 10-minute HPLC run time to under 2 minutes, while also decreasing solvent consumption, making it a more environmentally friendly approach. nih.gov The principles of method development are similar to HPLC but are adapted for the higher pressures and smaller column dimensions. Due to its high resolution, UPLC is adept at separating the analyte from endogenous interferences in complex biological samples. researchgate.net
Gas Chromatography (GC) for Specific Analytical Needs
Gas Chromatography (GC) is a powerful analytical technique, but its application for compounds like this compound is limited by the analyte's low volatility and thermal stability. Direct analysis is generally not feasible. However, GC can be employed for specific analytical needs, such as the analysis of volatile impurities or related substances in the drug substance.
For GC analysis to be successful, this compound would typically require a derivatization step to convert it into a more volatile and thermally stable compound. researchgate.net This process modifies the chemical structure to make it suitable for vaporization in the GC inlet without degradation. GC is often coupled with a mass spectrometer (GC-MS), which can provide detailed structural information about the separated compounds, aiding in the identification of unknown impurities. nih.govdocumentsdelivered.com While not a primary method for quantifying the parent compound, GC-MS serves as a valuable tool for comprehensive purity profiling. nih.gov
Mass Spectrometry-Based Characterization and Quantification
Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound. When coupled with liquid chromatography, it provides unparalleled sensitivity and selectivity for both quantification and structural elucidation. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids. rsc.org The technique combines the superior separation capabilities of liquid chromatography (either HPLC or UPLC) with the sensitive and selective detection of tandem mass spectrometry. youtube.com
In an LC-MS/MS workflow, after the analyte is separated on the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. youtube.com These ions are then directed into the mass analyzer. For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (Q1) corresponding to the analyte is selected, fragmented, and a specific product ion (Q3) is monitored. researchgate.net This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference from other compounds and enhancing sensitivity. youtube.com
For instance, a validated LC-MS/MS method for the parent compound, paliperidone, utilized an ESI source and monitored the m/z transition of 427.2 > 207.2. researchgate.net A similar approach would be developed for this compound, with the precursor ion corresponding to its acetylated mass.
Table 2: Representative LC-MS/MS Parameters for Analysis
| Parameter | Description | Example (based on Paliperidone) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule. | For Paliperidone: 427.2 m/z. researchgate.net |
| Product Ion (Q3) | The m/z of a specific fragment after collision-induced dissociation. | For Paliperidone: 207.2 m/z. researchgate.net |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., Paliperidone-d4). | Ensures highest accuracy by co-eluting and having similar ionization efficiency. researchgate.net |
| Linear Range | The concentration range over which the method is accurate and precise. | 0.200 ng/mL to 55.115 ng/mL. researchgate.net |
This high selectivity allows for minimal sample cleanup and rapid analysis times, making LC-MS/MS the preferred method for demanding bioanalytical applications. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
While LC-MS/MS is ideal for quantification, High-Resolution Mass Spectrometry (HRMS) is the definitive technique for structural confirmation and identification of unknown compounds. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with extremely high accuracy (typically to the third or fourth decimal place). researchgate.net
This precise mass measurement allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, HRMS can be used to:
Confirm Identity: Verify the exact mass of the molecule, distinguishing it from other related compounds and metabolites.
Structural Elucidation: By analyzing the fragmentation patterns produced in the mass spectrometer, researchers can piece together the molecule's structure. The high mass accuracy of the fragment ions provides further confidence in the structural assignment. nih.gov
Impurity Identification: HRMS is crucial for identifying unknown impurities or degradation products, as it can determine their elemental composition without the need for a reference standard. nih.gov
The ability of HRMS to operate in a data-independent acquisition (DIA) mode allows for the collection of comprehensive data on all ions in a sample, enabling retrospective analysis for compounds that were not initially targeted. nih.gov This makes HRMS an invaluable tool in metabolite identification studies and for ensuring the structural integrity of the this compound compound.
Applications in Metabolite Identification and Trace Analysis
The biotransformation of this compound in biological systems can lead to the formation of various metabolites. Identifying these metabolites is a critical step in understanding the compound's pharmacokinetic and pharmacodynamic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for this purpose. This technique offers high sensitivity and selectivity, enabling the detection and structural elucidation of metabolites even at trace concentrations in complex biological matrices like plasma and urine.
In a typical workflow, a biological sample suspected of containing this compound and its metabolites undergoes an extraction process, such as solid-phase extraction, to isolate the analytes of interest. The extract is then injected into the LC-MS/MS system. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. Subsequently, the mass spectrometer detects and fragments the eluted compounds, providing mass-to-charge ratios of the parent ions and their product ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural identification of the metabolites. For instance, common metabolic pathways for similar compounds involve hydroxylation, N-dealkylation, and oxidation, and the mass shifts observed in the metabolites of this compound would be indicative of these transformations.
The sensitivity of modern LC-MS/MS instruments allows for the quantification of this compound and its metabolites at very low levels, often in the picogram to nanogram per milliliter range. This is particularly important in preclinical pharmacokinetic studies where sample volumes may be limited and concentrations of the analyte can be exceedingly low. The use of a stable isotope-labeled internal standard, such as this compound-d4, is a common practice to ensure the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response.
Validation of Analytical Methods in Preclinical Research
The validation of analytical methods is a mandatory requirement in preclinical drug research to ensure that the data generated is reliable and reproducible. The validation process demonstrates that an analytical procedure is suitable for its intended purpose.
A comprehensive validation of an analytical method for this compound involves the assessment of several key parameters:
Specificity and Selectivity: This parameter ensures that the analytical method can unequivocally measure this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank samples.
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. For trace analysis in biological fluids, a low LOQ is crucial.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of this compound in samples within a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The following interactive table provides a hypothetical example of validation parameters and their acceptance criteria for an LC-MS/MS method for this compound in plasma.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity (r²) | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
The validation of analytical methods in preclinical research should adhere to internationally recognized guidelines to ensure regulatory acceptance. The most prominent of these are the guidelines issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP).
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation of analytical procedures. It outlines the validation characteristics required for different types of analytical tests, including identification, quantitative tests for impurities, and assays of active pharmaceutical ingredients.
The United States Pharmacopeia (USP) General Chapter <1225>, "Validation of Compendial Procedures," provides similar guidance and is often referenced in regulatory submissions. These guidelines emphasize a systematic approach to validation, including the development of a validation protocol that predefines the analytical procedure, the validation parameters to be evaluated, and the acceptance criteria.
Best practices in analytical method validation also include:
Using well-characterized reference standards for this compound.
Employing qualified and calibrated instrumentation.
Thoroughly documenting all validation experiments and results in a validation report.
Performing system suitability tests before each analytical run to ensure the continued performance of the analytical system.
By adhering to these rigorous validation standards, researchers can have a high degree of confidence in the quality and integrity of the data generated during the preclinical evaluation of this compound.
Q & A
Q. What frameworks ensure ethical rigor in this compound’s clinical trial design?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Use stratified randomization to balance demographics and pre-specify stopping rules for adverse events. Submit trial protocols to registries (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for reporting .
Q. How can researchers enhance reproducibility when publishing this compound’s spectroscopic data?
- Methodological Answer : Provide raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with δ-values and coupling constants. Cross-reference with databases (e.g., PubChem) and cite prior assignments for acetylated analogs. Use MestReNova or comparable software for processing, with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
